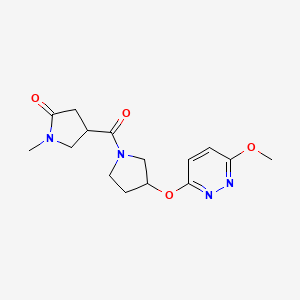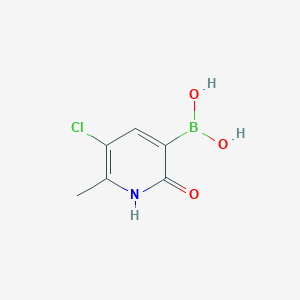
(5-氯-2-羟基-6-甲基吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is an organic compound with the molecular formula C6H7BClNO3. It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
Target of Action
The primary target of the compound (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid affects the SM cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various biologically active compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various biologically active compounds, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid. For instance, the SM cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action can be influenced by the presence of various functional groups and reaction conditions.
生化分析
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they transfer their organic groups to palladium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 5-chloro-2-hydroxy-6-methylpyridine. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and reaction conditions efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Aldehydes: Formed through oxidation of the hydroxyl group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
相似化合物的比较
Similar Compounds
6-Methylpyridine-3-boronic Acid: Similar structure but lacks the chlorine and hydroxyl groups.
5-Chloropyridine-2-boronic Acid: Similar structure but lacks the hydroxyl and methyl groups.
2-Chloro-6-methylpyridine-3-boronic Acid: Similar structure but lacks the hydroxyl group.
Uniqueness
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
属性
IUPAC Name |
(5-chloro-6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUGPLZXYGPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(NC1=O)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
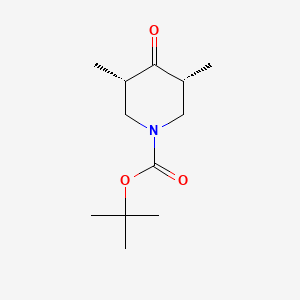
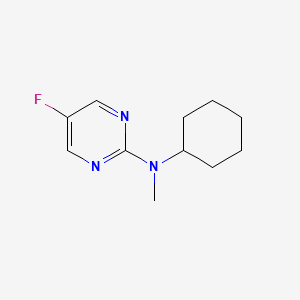
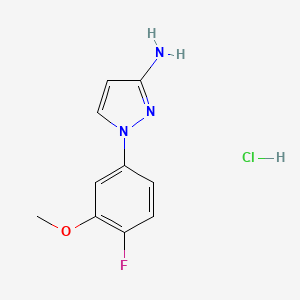
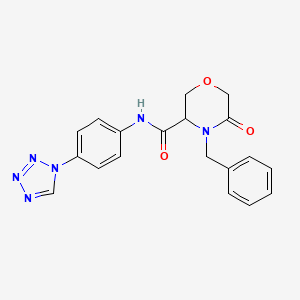
![N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2559965.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2559966.png)
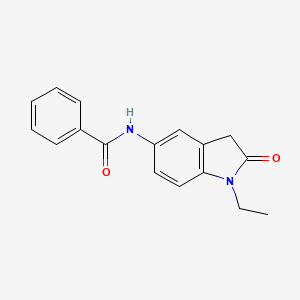
![3-methyl-7-{3-[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559968.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2559975.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
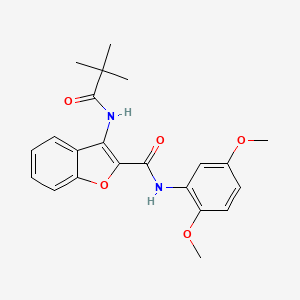
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)
